A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Physical Properties and Synthetic Applications
A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in asymmetric synthesis. This document outlines its key physical and spectroscopic data, provides detailed experimental protocols for its characterization and use, and illustrates its role in synthetic pathways.
Core Physical and Chemical Properties
(+)-2,3-O-Isopropylidene-L-threitol, with the CAS number 50622-09-8, is a white crystalline solid.[1] Its chemical structure features a 1,3-dioxolane ring formed by the protection of the vicinal diols of L-threitol with an isopropylidene group. This protection strategy renders the two primary hydroxyl groups available for further chemical modification, making it a valuable intermediate in the synthesis of complex chiral molecules.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.
Tabulated Physical and Spectroscopic Data
The following table summarizes the key quantitative physical and spectroscopic properties of (+)-2,3-O-Isopropylidene-L-threitol.
| Property | Value | Conditions/Notes | Source(s) |
| Molecular Formula | C₇H₁₄O₄ | [1] | |
| Molecular Weight | 162.18 g/mol | [1] | |
| Melting Point | 46-50 °C | [1] | |
| Boiling Point | 92-94 °C | at 0.1 mmHg | [1] |
| Density | ~1.059 g/cm³ | Rough estimate | [1] |
| Optical Rotation | +3.0° to +5.0° | c=5, Acetone | |
| Refractive Index | Not available | ||
| Solubility | Soluble in water, DCM, Ether, Methanol.[1] | [1] | |
| ¹H NMR (CDCl₃) | δ: 1.42 (s, 6H), 3.73 (m, 6H), 3.94 (m, 2H) | [3] | |
| ¹³C NMR (CDCl₃) | δ: 26.75, 62.06, 78.32, 109.08 | [3] | |
| Infrared (IR) | (neat) cm⁻¹: 3413, 2987, 2934, 1455, 1372, 1218, 1166, 1057, 986, 882, 844, 801, 756 | [3] |
Experimental Protocols
This section details generalized protocols for the determination of key physical properties and a specific synthetic procedure utilizing (+)-2,3-O-Isopropylidene-L-threitol.
Determination of Melting Point
The melting point of (+)-2,3-O-Isopropylidene-L-threitol can be determined using a standard capillary melting point apparatus.[4][5][6][7]
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Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Boiling Point at Reduced Pressure
The boiling point of (+)-2,3-O-Isopropylidene-L-threitol is determined under reduced pressure to prevent decomposition at higher temperatures.[8][9][10]
-
Apparatus Setup: A small-scale distillation apparatus suitable for vacuum distillation is assembled. A small amount of the liquid sample is placed in the distillation flask along with a boiling chip.
-
Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.1 mmHg).
-
Heating: The distillation flask is gently heated.
-
Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of Optical Rotation
The optical rotation is measured using a polarimeter to confirm the enantiomeric purity of the compound.[11][12][13][14][15]
-
Solution Preparation: A solution of known concentration is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., 5 g in acetone to a final volume of 100 mL).
-
Polarimeter Calibration: The polarimeter is calibrated with a blank solvent.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at a specific wavelength, typically the sodium D-line) is measured at a controlled temperature.[13]
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Spectroscopic Analysis (IR and NMR)
-
Infrared (IR) Spectroscopy: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][16][17][18][19] The IR spectrum is then recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.
Synthetic Protocol: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
The following protocol is adapted from Organic Syntheses and demonstrates a common application of (+)-2,3-O-Isopropylidene-L-threitol as a chiral starting material.[1]
-
Reagent Preparation: In a dry, three-necked round-bottomed flask under an argon atmosphere, sodium hydride (0.77 mol) is washed with hexanes to remove mineral oil.
-
Reaction Setup: Tetrahydrofuran (THF, 250 mL) is added to the sodium hydride. A solution of (+)-2,3-O-Isopropylidene-L-threitol (55 g, 0.34 mol) in THF (250 mL) is added dropwise at room temperature.
-
Addition of Electrophile: Benzyl bromide (91 mL, 0.76 mol) is then added dropwise to the stirred solution.
-
Reaction and Workup: The mixture is stirred for 12 hours at room temperature, followed by refluxing for 2 hours. After cooling, the reaction is quenched with water. The THF is removed under reduced pressure, and the residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield the crude product.
Visualization of a Synthetic Pathway
The following diagram illustrates the synthetic utility of (+)-2,3-O-Isopropylidene-L-threitol as a precursor in the synthesis of a C₂-symmetric diol, a valuable class of chiral ligands and auxiliaries.
Caption: Synthetic route from L-tartaric acid to a C₂-symmetric diol.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
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- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. digicollections.net [digicollections.net]
- 14. youtube.com [youtube.com]
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